2,2-Difluoro-1-phenylethanol
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Overview
Description
2,2-Difluoro-1-phenylethanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethane chain, which is also bonded to a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,2-difluoro-1-phenylacetaldehyde or 2,2-difluoro-1-phenylacetic acid.
Reduction: The compound can be reduced to form 2,2-difluoro-1-phenylethane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2,2-Difluoro-1-phenylacetaldehyde, 2,2-Difluoro-1-phenylacetic acid.
Reduction: 2,2-Difluoro-1-phenylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenylethanol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
2,2-Difluoroethanol: Similar in structure but lacks the phenyl group.
1-Phenylethanol: Similar but lacks the fluorine atoms.
2,2-Difluoro-1-phenylpropane: Similar but has an additional carbon in the chain.
Uniqueness: 2,2-Difluoro-1-phenylethanol is unique due to the combination of the phenyl group and the two fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,2-difluoro-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGEQHDLLDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433092 |
Source
|
Record name | 2,2-difluoro-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-64-2 |
Source
|
Record name | 2,2-difluoro-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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